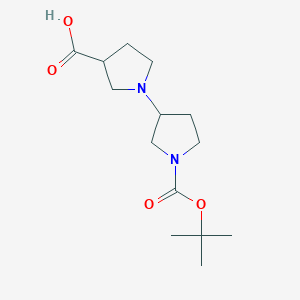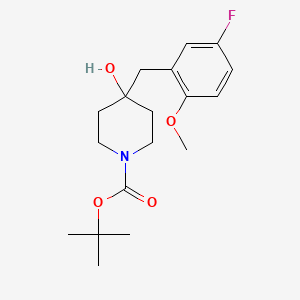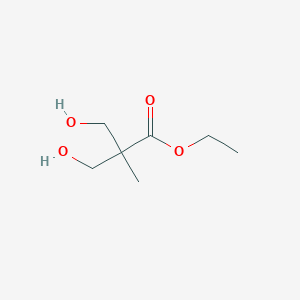
5-(3,5-Difluorophenyl)-3-fluorophenol, 95%
Übersicht
Beschreibung
5-(3,5-Difluorophenyl)-3-fluorophenol, 95% (5-3,5-DFP-3-FP) is a chemical compound belonging to the class of fluoro-phenols, which are compounds with a phenol group and at least one fluorine atom. It is one of the most widely studied fluoro-phenols, with applications in various scientific fields including organic synthesis, analytical chemistry, and pharmaceuticals. 5-3,5-DFP-3-FP has several unique properties that make it attractive for use in a variety of laboratory experiments and industrial processes.
Wissenschaftliche Forschungsanwendungen
5-3,5-DFP-3-FP has a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. In addition, it has been used in the synthesis of various dyes and pigments, including fluorescent dyes and pigments. Furthermore, it has been used in the synthesis of various polymers, including polyurethanes and polyesters.
Wirkmechanismus
The mechanism of action of 5-3,5-DFP-3-FP is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidase enzymes. It is also believed to act as an inhibitor of certain receptors, such as the serotonin and dopamine receptors. In addition, it is believed to act as an antioxidant, which means that it can scavenge free radicals and prevent them from causing oxidative damage to cells.
Biochemical and Physiological Effects
5-3,5-DFP-3-FP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to reduce inflammation and pain, and to reduce the risk of cardiovascular disease. Furthermore, it has been shown to have anti-diabetic effects, and to reduce the risk of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-3,5-DFP-3-FP in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it is relatively non-toxic, and it is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Furthermore, it is not very stable in acidic or basic conditions.
Zukünftige Richtungen
The potential future directions for 5-3,5-DFP-3-FP are numerous. One potential direction is the development of new pharmaceuticals and agrochemicals based on its unique properties. Another potential direction is the development of new polymers and dyes and pigments based on its unique properties. In addition, it could be used as a catalyst in various chemical reactions, such as the synthesis of polymers and pharmaceuticals. Furthermore, it could be used as an antioxidant in various biomedical applications, such as the prevention of oxidative damage to cells. Finally, it could be used in the development of new analytical techniques, such as the development of new sensors and chromatographic methods.
Synthesemethoden
5-3,5-DFP-3-FP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Peterson olefination, and the Grignard reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base such as sodium hydroxide. The reaction produces an ether, which is then hydrolyzed to yield the desired product. The Peterson olefination involves the reaction of an alkyl halide and an aldehyde in the presence of a base such as sodium hydroxide. This reaction produces an olefin, which is then hydrolyzed to yield the desired product. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent in the presence of a base such as sodium hydroxide. This reaction produces an alkyl magnesium halide, which is then hydrolyzed to yield the desired product.
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZYJGIPUSWSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633444 | |
| Record name | 3',5,5'-Trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)-3-fluorophenol | |
CAS RN |
187392-73-0 | |
| Record name | 3',5,5'-Trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



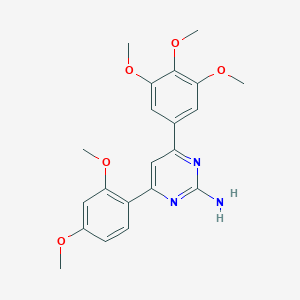
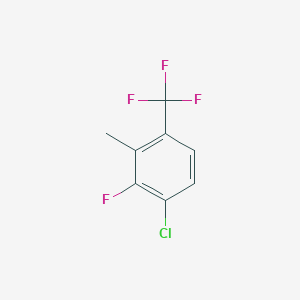
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)
![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)

